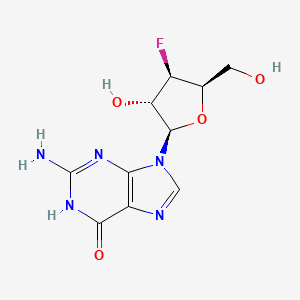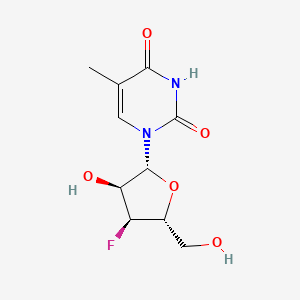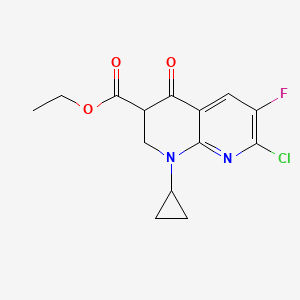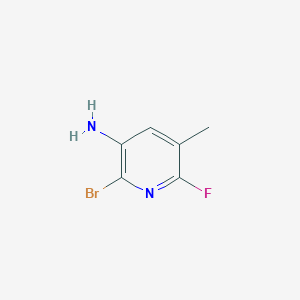
6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of purine analogs, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of viral DNA polymerase, which is essential for the replication of viruses. It has also been shown to inhibit the activity of adenosine deaminase, which is involved in the metabolism of purine nucleotides. Furthermore, this compound has been found to bind to the adenosine receptors on the surface of cells, which modulates the immune response.
Biochemical and Physiological Effects:
6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the synthesis of viral DNA, which leads to the inhibition of viral replication. It has also been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. Furthermore, this compound has been found to suppress the immune response, which makes it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- in lab experiments include its potent antiviral, anticancer, and immunosuppressive activities. This compound has been extensively studied, and its mechanism of action is well-understood. However, the limitations of using this compound in lab experiments include its high cost of synthesis and its potential toxicity.
Orientations Futures
There are several future directions for the research on 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro-. One potential direction is to investigate its potential applications in the treatment of autoimmune diseases. Another potential direction is to study its potential interactions with other compounds, which may lead to the development of more potent drugs. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may lead to its wider use in the field of medicine.
Applications De Recherche Scientifique
6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antiviral, anticancer, and immunosuppressive activities. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, this compound has been found to suppress the immune response, which makes it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWHLFGBWKXJC-AYQXTPAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154723 | |
| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125291-15-8 | |
| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125291158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-amino-9-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)-1,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B3226201.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3226205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B3226215.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B3226219.png)



![Methyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3226260.png)


![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)
